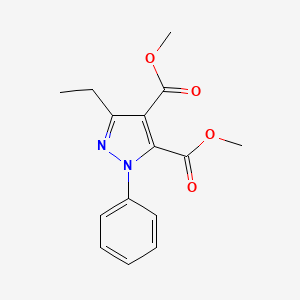
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl, ethyl, and phenyl groups, as well as two ester functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction is carried out under reflux conditions, followed by the addition of phosphoryl chloride to facilitate the formation of the pyrazole ring . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and amide or ester derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
Dimethyl 3-ethyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ester groups and the phenyl ring enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .
Eigenschaften
CAS-Nummer |
87839-80-3 |
|---|---|
Molekularformel |
C15H16N2O4 |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
dimethyl 5-ethyl-2-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)17(16-11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
GTFTVXVQYUIBJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dithione](/img/structure/B14385646.png)
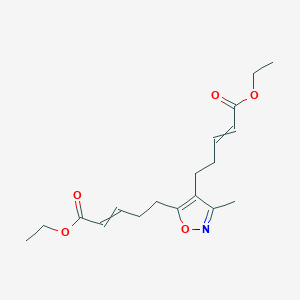




![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
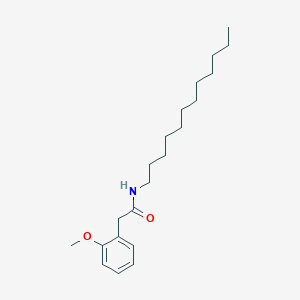
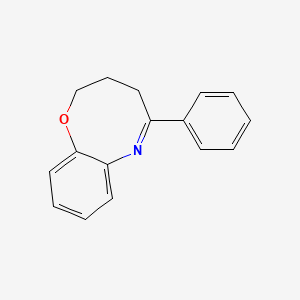
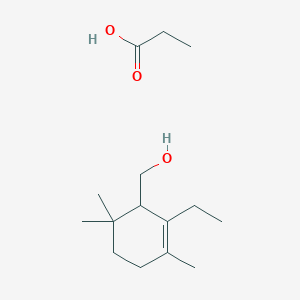
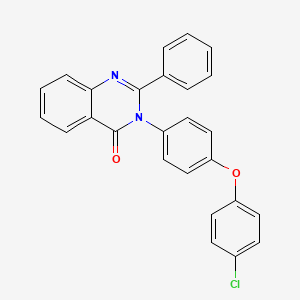

![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)

